molecular formula C12H18ClNO3 B2796864 methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride CAS No. 1352824-66-8

methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride

Cat. No. B2796864
CAS RN: 1352824-66-8
M. Wt: 259.73
InChI Key: ZXEOUHMBSDDHGO-RFVHGSKJSA-N
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Description

Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride is a chemical compound with the CAS Number: 845909-53-7 . It has a molecular weight of 302.76 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 . This code provides a detailed description of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the utility of compounds derived from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids in producing derivatives with significant antimicrobial activity against various bacteria and fungi. The study involved the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, with some showing good activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Enantioselective Synthesis

Another application involves the enantioselective synthesis of cyclic beta-amino alcohol derivatives, where the Ir-catalyzed allylic amination of (E)-4-benzyloxy-2-butenyl methyl carbonate with benzylamine was performed. This process highlights the use of these compounds in synthesizing optically active intermediates for further chemical transformations, yielding various cyclic beta-amino alcohol derivatives in high yields (Lee et al., 2007).

Dipeptide Synthon Synthesis

The synthesis of a novel 2H-azirin-3-amine demonstrates the role of such compounds in peptide synthesis. This work describes the preparation of methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate as a building block for the dipeptide Aib-Hyp, showcasing the potential for creating model peptides and exploring the versatility in peptide chemistry (Breitenmoser et al., 2001).

CCR5 Antagonist Synthesis

A practical method for synthesizing an orally active CCR5 antagonist highlights the pharmaceutical applications of these compounds. This synthesis involves multiple steps, including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the compound's relevance in developing treatments for conditions like HIV (Ikemoto et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl (3R)-3-amino-4-phenylmethoxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEOUHMBSDDHGO-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride

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